5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one
Brand Name: Vulcanchem
CAS No.: 1192040-50-8
VCID: VC8057020
InChI: InChI=1S/C8H5F2NO/c9-6-1-4-3-11-8(12)5(4)2-7(6)10/h1-2H,3H2,(H,11,12)
SMILES: C1C2=CC(=C(C=C2C(=O)N1)F)F
Molecular Formula: C8H5F2NO
Molecular Weight: 169.13 g/mol

5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one

CAS No.: 1192040-50-8

Cat. No.: VC8057020

Molecular Formula: C8H5F2NO

Molecular Weight: 169.13 g/mol

* For research use only. Not for human or veterinary use.

5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one - 1192040-50-8

Specification

CAS No. 1192040-50-8
Molecular Formula C8H5F2NO
Molecular Weight 169.13 g/mol
IUPAC Name 5,6-difluoro-2,3-dihydroisoindol-1-one
Standard InChI InChI=1S/C8H5F2NO/c9-6-1-4-3-11-8(12)5(4)2-7(6)10/h1-2H,3H2,(H,11,12)
Standard InChI Key IJOHNPVMHPDBIT-UHFFFAOYSA-N
SMILES C1C2=CC(=C(C=C2C(=O)N1)F)F
Canonical SMILES C1C2=CC(=C(C=C2C(=O)N1)F)F

Introduction

Structural and Molecular Characteristics

The molecular structure of 5,6-difluoro-2,3-dihydro-1H-isoindol-1-one comprises a bicyclic isoindolinone scaffold with fluorine substituents at the 5th and 6th positions. Its molecular formula is C₈H₅F₂NO, with a molecular weight of 169.13 g/mol . The compound’s planar geometry and electron-withdrawing fluorine atoms contribute to its chemical reactivity and binding affinity.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number1192040-50-8
Molecular FormulaC₈H₅F₂NO
Molecular Weight169.13 g/mol
IUPAC Name5,6-difluoro-2,3-dihydroisoindol-1-one
SMILESC1C2=CC(=C(C=C2C(=O)N1)F)F
XLogP31.2 (estimated)

The fluorine atoms induce a dipole moment that enhances solubility in polar solvents while maintaining stability in organic matrices, making the compound versatile for synthetic applications .

Synthesis and Preparation Methods

The synthesis of 5,6-difluoro-2,3-dihydro-1H-isoindol-1-one typically involves fluorination of isoindolinone precursors. A common route starts with 5,6-difluoro-1H-isoindole, which undergoes oxidative cyclization in the presence of reagents like potassium persulfate to form the lactam ring. Alternative methods include:

  • Nucleophilic aromatic substitution on halogenated precursors using fluorinating agents such as KF or HF-pyridine .

  • Palladium-catalyzed cross-coupling to introduce fluorine atoms post-cyclization .

A study by PMC highlighted the impact of halogen positioning on bioactivity, showing that dihalo-substituted analogues (e.g., 5,6-difluoro) exhibit superior HIV-1 integrase inhibition compared to monohalo derivatives .

Biological Activity and Mechanism

Antiviral Properties

5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one demonstrates potent inhibition of HIV-1 integrase, a critical enzyme for viral DNA integration into host genomes. Docking studies suggest that the fluorine atoms engage in hydrophobic interactions with the enzyme’s catalytic core, while the lactam oxygen hydrogen-bonds with active-site residues . In extracellular assays, dihalo-substituted variants showed IC₅₀ values ≤ 0.5 μM, outperforming monohalo analogues by up to 100-fold .

Applications in Medicinal Chemistry

The compound serves as a versatile pharmacophore in drug discovery:

  • Central nervous system (CNS) agents: Fluorine’s lipophilicity enhances blood-brain barrier penetration, enabling applications in neurodegenerative disease therapeutics .

  • Antimicrobial scaffolds: Structural analogs exhibit broad-spectrum activity against Gram-positive bacteria, with MIC values < 2 μg/mL.

Table 2: Comparative Bioactivity of Halogenated Isoindolinones

CompoundTargetIC₅₀ (μM)Selectivity Index
5,6-Difluoro derivativeHIV-1 integrase0.47>200
5-Fluoro derivativeHIV-1 integrase12.315
6-Chloro derivativeKRAS0.8950

Data adapted from .

Materials Science Applications

In materials science, the compound’s rigid bicyclic structure and fluorine content enable:

  • High-performance polymers: Incorporation into polyimides enhances thermal stability (decomposition temperatures > 400°C) and dielectric properties .

  • Organic semiconductors: Fluorine’s electron-withdrawing effect improves charge carrier mobility in thin-film transistors .

Future Research Directions

  • Optimization of pharmacokinetics: Structural modifications to reduce hepatic clearance and improve oral bioavailability .

  • Exploration of combination therapies: Synergistic effects with existing antiretrovirals or chemotherapeutics .

  • Advanced material design: Development of fluorinated covalent organic frameworks (COFs) for gas storage .

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